2-Cyano-4-(4-hydroxymethylphenyl)phenol
Description
2-Cyano-4-(4-hydroxymethylphenyl)phenol is a phenolic compound featuring a cyano (-CN) group at the 2-position and a 4-hydroxymethylphenyl (-C₆H₄-CH₂OH) substituent at the 4-position of the phenol ring. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 225.25 g/mol.
Properties
IUPAC Name |
2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-8-13-7-12(5-6-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,16-17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUQUTJSJGDQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684669 | |
| Record name | 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-12-3 | |
| Record name | 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Cyano-4-(4-hydroxymethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
2-Cyano-4-(4-hydroxymethylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyano-4-(4-hydroxymethylphenyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Cyano-4-(4-hydroxymethylphenyl)phenol exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Polarity and Reactivity The hydroxymethyl group in the target compound increases hydrophilicity compared to the methyl group in 2-Cyano-4-(4-methylphenyl)phenol . This may enhance solubility in polar solvents or biological systems. The cyano group in both cyano-phenol derivatives likely raises acidity (pKa) relative to non-electron-withdrawing substituents, influencing reactivity in nucleophilic substitutions or coordination chemistry.
Glycosidic linkage in 1-O-(4-hydroxymethylphenyl)-α-L-rhamnopyranoside enables carbohydrate-mediated bioactivity, such as hepatoprotection, which is absent in the target compound.
The absence of a steroid backbone or glycoside in the target compound limits direct biological parallels but highlights its adaptability for modular synthetic applications.
Synthetic Utility The ester and ketone groups in 2-Cyano-4-(4-methoxyphenyl)-4-oxo-butyric acid ethyl ester make it a versatile intermediate for condensation or reduction reactions, whereas the target compound’s phenol group may favor electrophilic aromatic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
